

Helianorphin-19: A Novel Peptide Therapeutic for Chronic Visceral Pain

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Compound of Interest

Compound Name: *Helianorphin-19*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic visceral pain, a hallmark of disorders like Irritable Bowel Syndrome (IBS) and inflammatory bowel disease (IBD), presents a significant therapeutic challenge. The escalating opioid crisis has intensified the search for non-addictive, potent analgesics. **Helianorphin-19**, a synthetic cyclic peptide derived from a sunflower seed protein, has emerged as a promising candidate. This document provides a comprehensive technical overview of **Helianorphin-19**, detailing its mechanism of action, pharmacological properties, and preclinical efficacy in a model of chronic visceral pain. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel pain therapeutics.

Introduction: The Challenge of Chronic Visceral Pain and the Potential of Peripheral κ -Opioid Receptor Agonists

Chronic visceral pain affects a substantial portion of the global population and is often poorly managed by existing therapies.^[1] Traditional opioids, while effective, carry a high risk of central nervous system (CNS) side effects, addiction, and gastrointestinal dysfunction.^{[1][2]} The κ -opioid receptor (KOR) has been identified as a promising target for the treatment of visceral pain.^{[1][3][4][5]} Peripherally acting KOR agonists can provide potent analgesia without the adverse central effects associated with μ -opioid receptor agonists and centrally-penetrant KOR

agonists.[3][4][5] The primary challenge in developing peptide-based therapeutics, such as KOR agonists, lies in their poor metabolic stability and lack of oral bioavailability.[3][5]

Helianorphin-19 was developed by grafting a dynorphin A sequence fragment, a native KOR ligand, onto a stable cyclic peptide scaffold from sunflower seeds.[3][4][6] This innovative approach resulted in a potent and selective KOR agonist with enhanced stability.[3][4][6]

Pharmacological Profile of Helianorphin-19

Helianorphin-19 is a high-affinity, potent, and selective agonist for the κ -opioid receptor.[7][8][9] Its pharmacological activity has been characterized through a series of in vitro assays, with key quantitative data summarized in the tables below.

Receptor Binding and Functional Activity

Parameter	Value	Receptor/Cell Line	Assay Type	Reference
Ki	21 nM	Mouse KOR (HEK293 cells)	Radioligand Displacement Assay	[3][9]
Ki	25 nM	Mouse KOR	Radioligand Displacement Assay	[7][8]
EC50	45 nM	Mouse KOR (HEK293 cells)	cAMP Accumulation Assay	[3][6][7][8][9]
Emax	108%	Mouse KOR (HEK293 cells)	cAMP Accumulation Assay	[3][6]

Receptor Selectivity

Helianorphin-19 exhibits significant selectivity for the κ -opioid receptor over μ - and δ -opioid receptors.[7][8]

Receptor	Selectivity Fold (over KOR)	Reference
μ-opioid receptor	~200-fold	[7][8]
δ-opioid receptor	~200-fold	[7][8]

G Protein-Biased Agonism

Helianorphin-19 demonstrates biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin-2 recruitment pathway.[6] This is a desirable characteristic for novel opioid therapeutics, as β-arrestin-2 recruitment is often associated with adverse effects.

Parameter	Helianorphin-19	Dynorphin A 1-13 (Reference)	Assay Type	Reference
EC50 (β-arrestin-2)	1.4 μM	116 nM	BRET Assay	[6]
Emax (β-arrestin-2)	41%	100%	BRET Assay	[6]

Stability

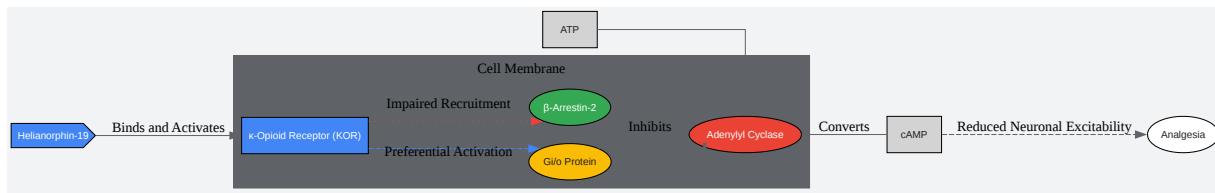
A key feature of **Helianorphin-19** is its enhanced stability, particularly in conditions mimicking the gastrointestinal tract.

Parameter	Helianorphin-19	Dynorphin A 1-13 (Reference)	Condition	Reference
Half-life (t _{1/2})	3.1 hours	Fully degraded after 15 minutes	Simulated Gastric Fluid (SGF)	[3][6]

Signaling Pathway of Helianorphin-19

Helianorphin-19 exerts its analgesic effects by activating the κ-opioid receptor, a G protein-coupled receptor (GPCR). As a G protein-biased agonist, it preferentially initiates a signaling

cascade that leads to the inhibition of neuronal activity, while minimally engaging the β -arrestin-2 pathway.



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Caption: Signaling pathway of **Helianorphin-19** at the κ -opioid receptor.

Experimental Protocols

The following sections detail the methodologies used to characterize **Helianorphin-19**.

Radioligand Displacement Assay

This assay was used to determine the binding affinity (K_i) of **Helianorphin-19** for the κ -opioid receptor.

- Cell Line: HEK293 cells stably expressing the mouse κ -opioid receptor.
- Radioligand: [³H]-diprenorphine (DPN), a non-selective opioid antagonist.
- Procedure:
 - Membrane preparations from the HEK293 cells were incubated with a fixed concentration of [³H]-DPN.
 - Increasing concentrations of unlabeled **Helianorphin-19** were added to compete with the radioligand for binding to the receptor.

- Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- After incubation, the membranes were harvested, and the amount of bound radioactivity was measured using liquid scintillation counting.
- The K_i value was calculated from the IC_{50} value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay was performed to measure the potency (EC_{50}) and efficacy ($Emax$) of **Helianorphin-19** in activating the KOR.

- Cell Line: HEK293 cells stably expressing the mouse κ -opioid receptor.
- Principle: Activation of the Gi/o -coupled KOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Procedure:
 - Cells were pre-treated with forskolin to stimulate cAMP production.
 - Increasing concentrations of **Helianorphin-19** were added to the cells.
 - The reaction was stopped, and the cells were lysed.
 - Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
 - Concentration-response curves were generated to determine the EC_{50} and $Emax$ values.

β -Arrestin-2 Recruitment Assay

This assay was used to assess the G protein bias of **Helianorphin-19** by measuring its ability to recruit β -arrestin-2.

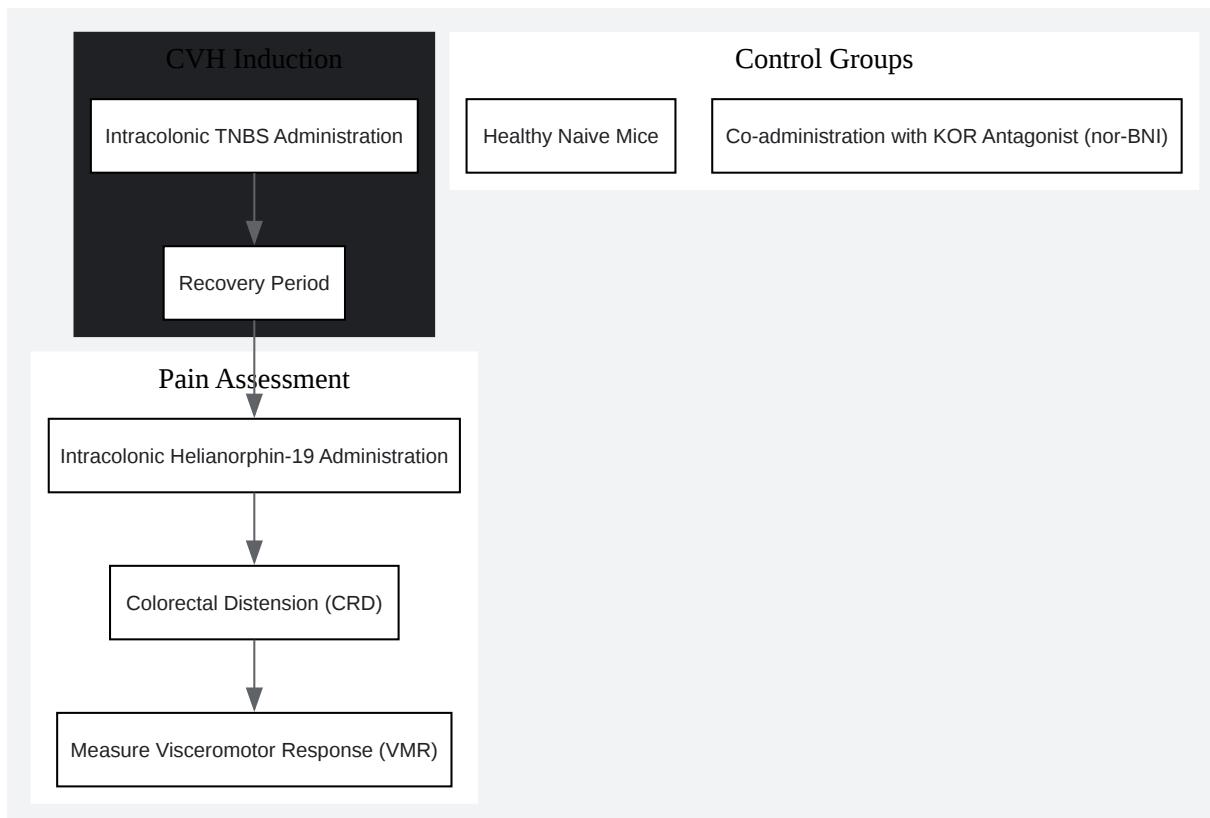
- Method: Bioluminescence Resonance Energy Transfer (BRET) assay.

- Constructs: KOR fused to a Renilla luciferase (Rluc) and β -arrestin-2 fused to a green fluorescent protein (GFP).
- Procedure:
 - HEK293 cells were co-transfected with the KOR-Rluc and β -arrestin-2-GFP constructs.
 - The cells were treated with increasing concentrations of **Helianorphin-19**.
 - Upon receptor activation and subsequent β -arrestin-2 recruitment, the Rluc and GFP come into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein.
 - The BRET signal was measured, and concentration-response curves were plotted to determine the EC50 and Emax for β -arrestin-2 recruitment.

In Vivo Model of Chronic Visceral Hypersensitivity (CVH)

The analgesic efficacy of **Helianorphin-19** was evaluated in a mouse model of chronic visceral pain.[\[3\]](#)[\[6\]](#)

- Animal Model: Male C57BL/6N mice.[\[3\]](#)[\[6\]](#)
- Induction of CVH: Intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis, followed by a recovery period, resulting in persistent visceral hypersensitivity.
- Assessment of Visceral Pain: Visceromotor response (VMR) to colorectal distension (CRD). The VMR is a quantifiable measure of abdominal muscle contractions in response to graded pressures of CRD.
- Drug Administration: **Helianorphin-19** was administered intracolonically.[\[3\]](#)[\[6\]](#)
- Experimental Workflow:



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Caption: Experimental workflow for the *in vivo* assessment of **Helianorphin-19**.

- Key Findings:
 - A single intracolonic dose of **Helianorphin-19** significantly reduced the VMR to CRD in mice with CVH, indicating a potent analgesic effect.[6]
 - **Helianorphin-19** had no effect on the VMR in healthy naïve mice.[6]
 - The analgesic effect of **Helianorphin-19** was blocked by the selective KOR antagonist, norbinaltorphimine (nor-BNI), confirming its mechanism of action.[6]

- Importantly, **Helianorphin-19** did not induce unwanted central side effects on motor coordination or sedation.[3][4][5]

Conclusion and Future Directions

Helianorphin-19 represents a significant advancement in the development of peripherally-acting analgesics for chronic visceral pain. Its unique properties, including high potency and selectivity for the KOR, G protein-biased agonism, and enhanced stability, make it an attractive therapeutic candidate. The preclinical data strongly support its potential to provide effective pain relief without the debilitating side effects of traditional opioids.

Future research should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models.
- Long-term safety and toxicology assessments.
- Development of an oral formulation for clinical use.
- Exploration of its efficacy in other models of chronic pain.

The development of **Helianorphin-19** provides a compelling proof-of-concept for the use of plant-derived cyclic peptides as scaffolds for creating novel, stable, and orally bioavailable peptide therapeutics. This approach holds immense promise for addressing the unmet clinical need for safe and effective treatments for chronic visceral pain and other debilitating conditions.

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